molecular formula C17H27NO2 B2927978 (3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide CAS No. 1421525-72-5

(3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide

Cat. No. B2927978
CAS RN: 1421525-72-5
M. Wt: 277.408
InChI Key: VGVRWHPJYUCDLB-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide, also known as CHPA, is a synthetic compound that belongs to the adamantane family. It has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and viral infections.

Scientific Research Applications

Drug Delivery Systems

Adamantane derivatives have shown promise in the field of drug delivery systems . The unique structure of adamantane allows it to act as an anchor in lipid bilayers of liposomes, which are spherical vesicles commonly used to deliver drugs to their target sites within the body. This application could potentially improve the stability and targeting capability of liposomal drug delivery .

Surface Recognition

The structural properties of adamantane derivatives also make them suitable for surface recognition applications. This involves the identification and binding to specific surfaces or molecules, which is crucial in various diagnostic and therapeutic techniques .

Synthesis of Disubstituted Adamantane Compounds

Adamantane derivatives can be synthesized through the cyclization of bicyclic precursors or the ring opening of available 1,3-disubstituted adamantane derivatives. This synthesis process is significant for creating new compounds with potential applications in medicinal chemistry and materials science .

Molecular Building Blocks

Due to their stability and unique geometry, adamantane derivatives can serve as molecular building blocks for more complex chemical structures. This application is essential in synthetic chemistry for developing new materials and drugs .

Anchor in Lipid Bilayers

As mentioned earlier, adamantane can serve as an anchor in lipid bilayers, which could be utilized in creating more stable and functionalized membranes for various biotechnological applications .

Cyclodextrin Complexation

Adamantane derivatives are known to form complexes with cyclodextrins, which can enhance the solubility and stability of pharmaceuticals. This application is particularly useful in improving drug formulations .

Dendrimer Construction

The robustness of adamantane makes it a suitable core for dendrimers, which are highly branched polymers with potential uses in drug delivery, diagnostics, and as catalysts .

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-15(14-1-2-14)3-4-18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15,19H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRWHPJYUCDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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